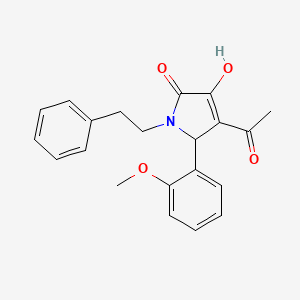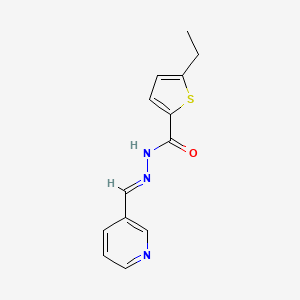![molecular formula C21H24N4O2 B5083298 6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)
6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of organic triazine derivatives for the activation of carboxylic acids, particularly for amide synthesis . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .Molecular Structure Analysis
Quinolines, including the specific compound you mentioned, typically contain a bicyclic structure with a benzene ring fused to a pyridine ring . The specific substitutions at various positions on the ring can greatly influence the properties and biological activities of the compound .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions. For example, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. For example, one study reported a yield of 40%, a melting point of 125–126°C, and a molecular weight of 289 for a specific quinoline derivative .Mécanisme D'action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Many quinoline derivatives exhibit antimicrobial activity, and this activity often depends on the substitution on the heterocyclic pyridine ring .
Safety and Hazards
Orientations Futures
The future directions for research on quinoline derivatives are likely to involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propriétés
IUPAC Name |
6,8-dimethoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-20(23-21-17(15)13-16(26-2)14-18(21)27-3)25-10-8-24(9-11-25)19-6-4-5-7-22-19/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWALLRDXKCTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083222.png)
![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid](/img/structure/B5083233.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5083238.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083243.png)
![5,8-Bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B5083267.png)
![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)

![ETHYL 5-(3-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5083311.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)
